molecular formula C15H15NO2 B562822 Mefenamic Acid-d3 (major) CAS No. 1189707-81-0

Mefenamic Acid-d3 (major)

Cat. No.: B562822
CAS No.: 1189707-81-0
M. Wt: 244.308
InChI Key: HYYBABOKPJLUIN-FIBGUPNXSA-N
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Description

Anti-inflammatory;  analgesic. A representative lot was 93% d3 and 6% d2 with no d0.>

Properties

CAS No.

1189707-81-0

Molecular Formula

C15H15NO2

Molecular Weight

244.308

IUPAC Name

2-[2-methyl-3-(trideuteriomethyl)anilino]benzoic acid

InChI

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i1D3

InChI Key

HYYBABOKPJLUIN-FIBGUPNXSA-N

SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C

Synonyms

2-[(2,3-Dimethylphenyl)amino]-benzoic Acid-d3;  Mefacit-d3;  Mefenacid-d3;  Mephenamic Acid-d3; 

Origin of Product

United States

Significance of Stable Isotope Labeling in Advanced Chemical and Biochemical Analysis

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes. studysmarter.co.uk Commonly used stable isotopes include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution results in a compound that is chemically and biochemically almost identical to its native counterpart but has a slightly higher molecular weight. adventchembio.com This mass difference is the key to their utility, as it allows for precise differentiation and tracking using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com

The significance of this technique lies in its broad applicability across various scientific disciplines:

Metabolism and Pharmacokinetic Studies: Labeled compounds are invaluable for tracing the metabolic fate of drugs and other xenobiotics in biological systems. diagnosticsworldnews.comsilantes.com By administering a labeled drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. acs.org This helps in identifying metabolites and understanding the biochemical pathways involved. diagnosticsworldnews.com

Mechanistic Elucidation: Stable isotopes can be used to unravel the mechanisms of chemical and enzymatic reactions. symeres.com The kinetic isotope effect, a change in the rate of a reaction when an atom in the reactant is substituted with one of its isotopes, provides crucial insights into bond-breaking and bond-forming steps. symeres.com

Quantitative Analysis: Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. adventchembio.comdiagnosticsworldnews.com This approach, known as isotope dilution mass spectrometry (IDMS), allows for highly accurate and precise quantification of analytes in complex matrices by correcting for sample loss during preparation and analysis. adventchembio.com

Proteomics and Metabolomics: In systems biology, stable isotope labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are used for the quantitative analysis of proteins and their post-translational modifications. creative-proteomics.com Similarly, in metabolomics, labeled compounds help in flux analysis and the study of metabolic networks. silantes.com

Deuterium Labeling Strategies in Organic Molecules for Research Applications

Deuterium (B1214612) (²H), the stable isotope of hydrogen, is a popular choice for isotopic labeling due to its significant mass difference from protium (B1232500) (¹H) and the relative ease of its incorporation into organic molecules. The replacement of hydrogen with deuterium, known as deuteration, can be achieved through various synthetic strategies. rsc.org

Common methods for introducing deuterium into organic molecules include:

Hydrogen Isotope Exchange (HIE) Reactions: These reactions involve the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often facilitated by a catalyst. acs.org

Reductive Deuteration: This involves the reduction of a functional group, such as a carbonyl or a double bond, using a deuterated reducing agent.

Use of Deuterated Reagents: Specific deuterium-labeled building blocks or reagents can be used in a synthetic sequence to introduce deuterium at a desired position.

Photochemical Deuteration: Recent advancements have explored the use of visible light to induce the deuteration of organic molecules, offering milder reaction conditions. rsc.orgrudn.ru

Biocatalytic Deuteration: Enzymes can be employed to catalyze the stereoselective incorporation of deuterium, which is particularly useful for producing chiral deuterated compounds. researchgate.net

The strategic placement of deuterium atoms within a molecule is crucial for its intended application. For instance, in drug metabolism studies, deuterium is often placed at sites susceptible to metabolic oxidation. This can lead to a "kinetic isotope effect," potentially slowing down the metabolism of the drug and altering its pharmacokinetic profile. symeres.comresearchgate.net

Role of Deuterated Analogs in Quantitative Analytical Methodologies

Strategies for Deuterium (B1214612) Incorporation in Mefenamic Acid Scaffolds

Several strategies are employed to introduce deuterium into the mefenamic acid molecule. These methods range from direct exchange reactions on the parent molecule to building the molecule from deuterated starting materials.

Hydrogen/Deuterium Exchange Approaches

Hydrogen/deuterium (H/D) exchange is a common method for incorporating deuterium into organic molecules. wikipedia.org This process involves the replacement of a hydrogen atom with a deuterium atom and can be facilitated by acids, bases, or metal catalysts. wikipedia.org For aromatic compounds like mefenamic acid, acid-catalyzed H/D exchange is a viable approach. researchgate.net For instance, using deuterated trifluoroacetic acid (CF3COOD) as both a solvent and a deuterium source can lead to the deuteration of aromatic amines and amides. researchgate.net The efficiency of this exchange can be influenced by the electronic properties of the substituents on the aromatic rings. researchgate.net Transition metal catalysts, such as those based on iridium, have been shown to selectively direct deuterium exchange to specific positions on the molecule, such as the ortho-position of anilines. researchgate.net

Total Chemical Synthesis with Deuterated Precursors

An alternative to H/D exchange is the total chemical synthesis of mefenamic acid using deuterated starting materials. wikipedia.org The classical synthesis of mefenamic acid involves the condensation of 2-chlorobenzoic acid with 2,3-dimethylaniline (B142581). wikipedia.org By using a deuterated version of either of these precursors, deuterium can be incorporated into the final mefenamic acid structure. For example, using deuterated 2,3-dimethylaniline would result in a deuterated dimethylphenyl moiety. This method offers precise control over the location of the deuterium atoms.

Late-Stage Functionalization for Deuterium Labeling

Late-stage functionalization (LSF) has emerged as a powerful strategy for introducing modifications, including deuterium labeling, into complex molecules like drugs at a late stage of the synthesis. researchgate.net This approach avoids the need to re-synthesize the molecule from the beginning with isotopic labels. For mefenamic acid, LSF techniques could involve C-H activation/deuteration reactions. researchgate.net Photocatalysis, for instance, has been utilized for the late-stage deoxyfluorination and could potentially be adapted for deuteration. nih.gov Another approach involves the tri-deuteromethylation of biologically active molecules, which has been successfully applied to a derivative of mefenamic acid. researchgate.netucl.ac.uk

Design and Synthesis of Mefenamic Acid-d3

Mefenamic Acid-d3 is a specific deuterated analog where three hydrogen atoms have been replaced by deuterium. The "major" designation indicates that the d3 isotopologue is the most abundant species in the sample.

Regiospecific Deuteration Techniques

Achieving regiospecific deuteration, the placement of deuterium at a specific position, is crucial for creating well-defined labeled compounds. For Mefenamic Acid-d3, where the deuterium is typically on one of the methyl groups of the dimethylphenyl ring, specific synthetic methods are required. One approach is to start with a precursor where the methyl group is already deuterated. For example, a deuterated version of 2,3-dimethylaniline could be synthesized and then coupled with 2-chlorobenzoic acid. Another method involves the selective activation of a specific C-H bond for H/D exchange. This can be achieved using directing groups that position a metal catalyst in close proximity to the target C-H bonds.

Synthetic Pathways and Reaction Conditions

The synthesis of Mefenamic Acid-d3 can be accomplished through various pathways. A common method involves the Ullmann condensation reaction.

General Synthesis of Mefenamic Acid: The fundamental synthesis of mefenamic acid involves the reaction of 2-chlorobenzoic acid with 2,3-dimethylaniline. wikipedia.orggoogle.comgoogle.com This reaction is typically carried out in the presence of a catalyst and an acid-binding agent. google.comgoogle.com

ReactantsCatalystSolventConditions
2-Chlorobenzoic acid, 2,3-DimethylanilineCopper-based (e.g., anhydrous cupric sulfate) or Manganese-basedAprotic polar solvents (e.g., DMF, DMSO)Elevated temperatures (e.g., 120-130 °C), presence of an acid-binding agent (e.g., sodium carbonate, potassium carbonate) google.comgoogle.comgoogle.com

Synthesis of Mefenamic Acid-d3: To synthesize Mefenamic Acid-d3, a deuterated starting material is used. For labeling the methyl group, deuterated 2,3-dimethylaniline (2,3-(CD₃)C₆H₃NH₂) would be the key precursor. The synthesis would then follow a similar Ullmann condensation pathway.

Alternatively, late-stage functionalization provides another route. A photocatalytic method has been described for the N-trideuteromethylation of amines, which was successfully applied to a mefenamic acid derivative. ucl.ac.uk This reaction proceeds under mild conditions using a palladium catalyst on a polymeric semiconductor, with deuterated methanol (B129727) (CD₃OD) serving as the deuterium source. ucl.ac.uk

ReactantsCatalyst/ReagentsSolventConditions
Mefenamic acid derivative (amine)Pd/CPCN, AlCl₃, CD₃OD, D₂OAcetonitrile (B52724)Blue LEDs, room temperature ucl.ac.uk

Purification and Isotopic Enrichment Assessment

Purification of Mefenamic Acid-d3

After synthesis, the crude Mefenamic Acid-d3 product requires purification to remove unreacted starting materials, catalyst residues, and other byproducts. A combination of techniques is often employed to achieve high purity.

Crystallization : Recrystallization from a suitable solvent system is a common first step for purification. Organic solvents such as ethanol (B145695) are often effective. researchgate.net

Column Chromatography : For more rigorous purification, column chromatography is a valuable technique. impactfactor.org The choice of stationary and mobile phases is critical for achieving good separation.

Table 1: Representative Parameters for Column Chromatography Purification

ParameterDescriptionReference
Stationary PhaseSilica (B1680970) gel is a common choice for the purification of organic acids like mefenamic acid. impactfactor.org
Mobile PhaseA mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used. The polarity of the eluent is optimized to achieve good separation. impactfactor.org
ElutionGradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating the desired product from impurities with different polarities. impactfactor.org

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for both purification and analysis of mefenamic acid and its analogs. merckmillipore.comiajps.comjapsonline.com Reversed-phase columns, such as C8 or C18, are frequently used. iajps.comjapsonline.com

Isotopic Enrichment Assessment

Determining the level of deuterium incorporation (isotopic enrichment) and confirming the location of the deuterium atoms are crucial steps in the characterization of Mefenamic Acid-d3. This is typically achieved using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netmdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the deuterated molecule, which confirms the incorporation of deuterium atoms. By analyzing the isotopic cluster, the percentage of molecules containing the desired number of deuterium atoms can be calculated, thus providing the isotopic enrichment. chimia.chuoa.gr

Table 2: Mass Spectrometry for Isotopic Enrichment Analysis

TechniqueInformation ObtainedReference
Electrospray Ionization (ESI)Provides molecular ion peaks, allowing for the determination of the mass-to-charge ratio of the parent molecule. chimia.chuoa.gr
High-Resolution Mass Spectrometry (HRMS)Offers precise mass measurement, enabling the confident identification of the deuterated compound and differentiation from other species.
Tandem Mass Spectrometry (MS/MS)Can be used to fragment the molecule and confirm the location of the deuterium label by analyzing the fragmentation pattern. chimia.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy :

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei, providing a definitive confirmation of the presence and location of the deuterium labels.

¹³C NMR : Carbon-13 NMR can also be used to confirm the structure. The signal for the carbon atom attached to deuterium will be split into a multiplet due to C-D coupling, and its chemical shift may be slightly altered compared to the non-deuterated analog. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution. For isotopically labeled compounds like Mefenamic Acid-d3, specific NMR methods are indispensable for verifying the exact location of the deuterium atoms and understanding the structural nuances arising from isotopic substitution.

Deuterium NMR (2H NMR) for Label Position Confirmation

Deuterium (²H or D) NMR spectroscopy is the most direct method for confirming the position of deuterium labels within a molecule. Since the deuterium nucleus has a spin of 1, it is NMR active. In the case of Mefenamic Acid-d3, which is deuterated on the 2,3-dimethylphenyl ring, the ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms at these specific positions. lgcstandards.com The chemical shifts of these signals provide definitive evidence of the labeling sites. The integration of the ²H NMR signals can also be used to assess the degree of deuteration at each labeled position.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Structural Elucidation of Deuterated Forms

While ¹H NMR is a cornerstone of structural analysis for organic molecules, its application to deuterated compounds provides complementary information. In the ¹H NMR spectrum of Mefenamic Acid-d3, the absence of signals at the positions corresponding to the deuterium labels on the dimethylphenyl ring confirms successful deuteration. The remaining proton signals of the anthranilic acid moiety and the methyl groups can be assigned to fully characterize the non-deuterated parts of the molecule. nih.govresearchgate.net

¹³C NMR spectroscopy is crucial for examining the carbon framework of the molecule. In deuterated compounds, the carbons directly bonded to deuterium atoms exhibit characteristic changes in their NMR signals. blogspot.com Due to the spin-1 nature of deuterium, the signal of a carbon attached to a single deuterium (C-D) is split into a 1:1:1 triplet. blogspot.comwashington.edu This splitting pattern provides unambiguous evidence of the C-D bond and its location within the molecule. Furthermore, the relaxation times (T₁) of deuterated carbons are significantly longer, and the Nuclear Overhauser Effect (NOE) enhancement from protons is absent, which can make these signals more challenging to detect without optimizing experimental parameters. blogspot.com

Table 1: Expected NMR Data for Mefenamic Acid-d3

NucleusExpected ObservationSignificance
²HSignals corresponding to the chemical shifts of the deuterated positions on the dimethylphenyl ring.Direct confirmation of label position.
¹HAbsence of proton signals at the deuterated positions. Signals for remaining protons are present.Indirect confirmation of deuteration and structural integrity.
¹³CTriplet splitting for carbons directly bonded to deuterium.Confirms C-D bonds and their locations.

Two-Dimensional NMR Techniques (e.g., NOESY, HSQC, HMBC, TOCSY) for Conformational Analysis and Isotope Effects

Two-dimensional (2D) NMR techniques provide deeper insights into the molecular structure and conformation by revealing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly bonded to a heteronucleus, typically ¹³C or ¹⁵N. wikipedia.orgpressbooks.pub In the context of Mefenamic Acid-d3, an ¹H-¹³C HSQC spectrum would show correlations for all C-H bonds, helping to assign the ¹H and ¹³C signals unambiguously. mdpi.com The absence of cross-peaks for the deuterated positions further confirms the isotopic labeling.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). pressbooks.pub It is invaluable for piecing together the carbon skeleton and confirming the connectivity between different parts of the molecule, such as the link between the anthranilic acid and the deuterated dimethylphenyl ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is a powerful tool for determining the spatial proximity of atoms within a molecule, providing crucial information about its three-dimensional conformation. nih.govpressbooks.pub For Mefenamic Acid, which can exist in different conformations due to rotation around the N-C bond, NOESY experiments can help determine the preferred conformation in solution. mdpi.comresearchgate.net The use of deuterated detergents can enhance the quality of NOESY spectra for molecules studied in micelles. tandfonline.com

TOCSY (Total Correlation Spectroscopy) : TOCSY is used to identify coupled spin systems, revealing all protons that are scalar-coupled to one another within a given molecular fragment. pressbooks.pub This is particularly useful for assigning the proton signals within the aromatic rings of Mefenamic Acid-d3. mdpi.com

The use of these advanced 2D NMR techniques allows for a comprehensive conformational analysis and a detailed understanding of the subtle electronic and steric effects that may arise from isotopic substitution.

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for the characterization of isotopically labeled compounds like Mefenamic Acid-d3. lcms.cz HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). lcms.cz This precision allows for the unambiguous confirmation of the molecular formula. lgcstandards.com For Mefenamic Acid-d3 (C₁₅H₁₂D₃NO₂), the expected monoisotopic mass is different from that of the unlabeled compound (C₁₅H₁₅NO₂), and HRMS can easily distinguish between them. chemspider.com

Furthermore, HRMS is critical for determining the isotopic purity of Mefenamic Acid-d3. pharmaffiliates.com By analyzing the relative intensities of the mass peaks corresponding to the desired d3-labeled compound and any residual d0, d1, or d2 species, the isotopic enrichment can be accurately quantified. pharmaffiliates.com This is crucial for applications where a high degree of isotopic labeling is required.

Table 2: High-Resolution Mass Spectrometry Data for Mefenamic Acid and its Deuterated Analog

CompoundMolecular FormulaMonoisotopic Mass (Da)Molecular Weight (g/mol)
Mefenamic AcidC₁₅H₁₅NO₂241.110279241.290
Mefenamic Acid-d3C₁₅H₁₂D₃NO₂244.1291244.30

Data sourced from lgcstandards.comchemspider.com

Fragmentation Pattern Analysis of Deuterated Mefenamic Acid

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions. By selecting the molecular ion of Mefenamic Acid-d3 and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. This pattern provides a "fingerprint" of the molecule's structure. researchgate.net

The fragmentation of mefenamic acid typically involves the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, as well as cleavage of the bond between the nitrogen and the phenyl ring. nih.gov In the case of Mefenamic Acid-d3, the masses of the fragment ions containing the deuterated dimethylphenyl ring will be shifted by three mass units compared to the unlabeled compound. This shift provides further confirmation of the label's location. For example, a fragment ion corresponding to the protonated 2,3-dimethylaniline moiety would be observed at a higher m/z value in the deuterated analog. Analyzing these shifts in the fragmentation pattern is a powerful tool for localizing the deuterium atoms within the molecule. libretexts.org

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for identifying molecular structures and differentiating between crystalline forms (polymorphs). The substitution of hydrogen with deuterium induces predictable shifts in vibrational frequencies, which can be analyzed using Fourier Transform Infrared (FTIR) and Raman spectroscopy.

The primary effect of substituting hydrogen with deuterium is a shift of vibrational modes to lower wavenumbers (a redshift). This is due to the increased mass of the deuterium atom compared to the protium (B1232500) atom. For Mefenamic Acid-d3, where deuteration is on a methyl group, the most significant shifts are expected for the C-H stretching and bending vibrations of that group.

C-D Stretching: The characteristic C-H stretching vibrations, typically observed in the 2850–3000 cm⁻¹ region, would be replaced by C-D stretching bands. These new bands are expected to appear in the spectroscopically "silent" region of approximately 2100–2250 cm⁻¹. This clear region in the spectra of non-deuterated organic molecules makes the C-D signature highly specific and easily identifiable.

Bending Modes: The C-H bending (scissoring and rocking) modes of the methyl group would also shift to lower frequencies. These shifts, while less pronounced than the stretching modes, would alter the fingerprint region of the spectra (typically below 1500 cm⁻¹).

The vibrations of the rest of the molecule, including the N-H group, carboxylic acid group, and benzene (B151609) rings, are expected to be minimally affected, although minor shifts can occur due to changes in vibrational coupling.

Mefenamic acid is known to exist in at least two well-characterized polymorphs, Form I and Form II, which have distinct spectroscopic signatures. nanophoton.netnih.gov It is reasonable to predict that the deuterated analogs of these polymorphs would retain these characteristic differences, allowing for their differentiation.

The key distinguishing features for non-deuterated mefenamic acid polymorphs lie in the N-H and carboxylic acid group vibrations, which reflect differences in their intermolecular hydrogen bonding and molecular conformation within the crystal lattice. acs.org

N-H Vibrations: In non-deuterated mefenamic acid, the N-H stretching band between 3300 and 3350 cm⁻¹ is a key indicator. acs.org Furthermore, out-of-phase and in-phase N-H bending modes are observed at different frequencies for Form I and Form II. researchgate.net Since the deuteration is on a methyl group, these N-H vibrational modes are expected to remain largely unchanged and would therefore serve as reliable markers for differentiating the polymorphs of Mefenamic Acid-d3.

Table 1: Key Vibrational Peaks for Differentiating Non-Deuterated Mefenamic Acid Polymorphs
Vibrational ModeForm I (cm⁻¹)Form II (cm⁻¹)Spectroscopy Method
N-H Bending (out-of-phase)15821575Raman
N-H Bending (in-phase)15771568IR
Characteristic Peak702694Raman
Characteristic Peak623631Raman

Analysis of Deuterium-Induced Vibrational Shifts

Solid-State Characterization

The solid-state properties of a pharmaceutical compound, including its crystal structure and thermal behavior, are critical for its stability and formulation.

Powder X-ray Diffraction (PXRD) provides information about the long-range crystalline order. The substitution of hydrogen with deuterium is an isotopic change that does not alter the electron density distribution or molecular volume in a way that would significantly affect the X-ray diffraction pattern. Therefore, the PXRD patterns of the polymorphic forms of Mefenamic Acid-d3 are expected to be virtually identical to their non-deuterated counterparts.

The known polymorphs of mefenamic acid (Forms I, II, and the metastable III) each have a unique crystal lattice, resulting in distinct PXRD patterns. researchgate.net These patterns serve as definitive fingerprints for identification. For example, in non-deuterated mefenamic acid, Form I has a characteristic peak at a 2θ angle of approximately 7°, while a peak at ~18° is characteristic of Form II. It is anticipated that these same characteristic peaks would be used to identify the crystalline forms of Mefenamic Acid-d3.

Table 2: Characteristic PXRD Peaks for Non-Deuterated Mefenamic Acid Polymorphs
PolymorphCharacteristic 2θ Peaks
Form I~7°, with other significant peaks allowing for full pattern matching.
Form II~18°, with a distinct overall pattern compared to Form I.

Note: Full pattern analysis is required for unambiguous identification.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. For mefenamic acid, DSC is crucial for observing the enantiotropic relationship between Form I and Form II. nih.gov

Form I Thermogram: When heated, Form I exhibits two endothermic events. The first, occurring at approximately 169-184°C, corresponds to the solid-state transition from Form I to Form II. actapharmsci.com The second, sharper endotherm at around 230-235°C, is the melting point of Form II. jchr.orgchalcogen.ro

Form II Thermogram: If a sample is purely Form II, it will only show a single endotherm corresponding to its melt. actapharmsci.com

Table 3: Thermal Properties of Non-Deuterated Mefenamic Acid Polymorphs
PolymorphThermal EventApproximate Onset Temperature (°C)
Form ISolid-Solid Transition (I → II)169 - 184
Melting of Form II230 - 235
Form IIMelting230 - 235

Analytical Method Development and Validation Utilizing Mefenamic Acid D3 As an Internal Standard

Principles of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Analysis

Stable isotope-labeled internal standards (SIL-IS) are compounds in which one or more atoms have been replaced by their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.comacanthusresearch.com Mefenamic Acid-d3 is a deuterated form of mefenamic acid. The key principle behind using a SIL-IS is that it is chemically identical to the analyte of interest, in this case, mefenamic acid, but has a different mass. acanthusresearch.comlgcstandards.com This property allows it to be distinguished by a mass spectrometer, serving as a reliable reference throughout the analytical process. musechem.comlgcstandards.com

A known quantity of the SIL-IS is added to the sample at the earliest possible stage of preparation. nih.govnumberanalytics.com The quantification is then based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte alone. scioninstruments.com This ratiometric approach is fundamental to the advantages offered by SIL-IS.

Compensation for Matrix Effects in Mass Spectrometry (Ion Suppression/Enhancement)

In mass spectrometry, particularly with electrospray ionization (ESI), the sample matrix can significantly interfere with the ionization of the target analyte, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). tandfonline.comtandfonline.com These phenomena, collectively known as matrix effects, can severely compromise the accuracy and reproducibility of quantitative results. tandfonline.com

Since a SIL-IS like Mefenamic Acid-d3 has virtually identical physicochemical properties to the unlabeled analyte, it experiences the same matrix effects. annlabmed.orgnih.gov Both the analyte and the internal standard will be suppressed or enhanced to the same degree, meaning the ratio of their signals remains constant. annlabmed.org This effectively compensates for the variability introduced by the matrix, allowing for accurate quantification even in complex biological samples such as plasma or urine. musechem.comannlabmed.org The use of a SIL-IS is considered one of the most effective strategies to overcome matrix effects in LC-MS/MS assays. acanthusresearch.commdpi.com

Minimization of Sample Preparation and Extraction Variations

The analytical workflow, from sample collection to final analysis, often involves multiple steps, including extraction, clean-up, and potential derivatization. nih.gov Each of these steps can introduce variability and potential for analyte loss. nih.govnumberanalytics.com By adding the SIL-IS at the beginning of the sample preparation process, any losses or variations that occur will affect both the analyte and the internal standard equally. nih.govscioninstruments.com

For instance, if a certain percentage of the analyte is lost during a liquid-liquid extraction step, the same percentage of the SIL-IS will also be lost. masontechnology.ie Consequently, the ratio of their concentrations remains unchanged, ensuring that the final calculated concentration of the analyte is accurate despite the sample preparation inconsistencies. nih.gov This ability to correct for procedural variations is a significant advantage, particularly in high-throughput environments or when dealing with complex sample matrices that require extensive cleanup. scioninstruments.commasontechnology.ie

Advantages in Reproducibility, Accuracy, and Selectivity

Reproducibility: By compensating for variations in sample preparation and matrix effects, SIL-IS significantly enhance the reproducibility of the analytical method. acanthusresearch.comnih.gov This means that consistent results can be obtained across different samples, batches, and even different laboratories.

Accuracy: The ability to correct for analyte loss and ionization variability directly translates to higher accuracy in the quantification of the target compound. nih.govnumberanalytics.com The measured concentration is a more faithful representation of the true concentration in the original sample.

Selectivity: In mass spectrometry, selectivity is the ability to distinguish the analyte from other components in the sample. The use of a SIL-IS enhances selectivity because the detection is based on specific mass-to-charge ratios for both the analyte and the internal standard. numberanalytics.com This, combined with chromatographic separation, provides a high degree of confidence in the identity and quantity of the measured analyte.

Chromatographic-Mass Spectrometric Methodologies (LC-MS/MS and GC-MS)

The combination of chromatography for separation and mass spectrometry for detection is a powerful tool for the quantitative analysis of compounds like mefenamic acid. scioninstruments.comarabjchem.org The use of Mefenamic Acid-d3 as an internal standard is particularly well-suited for these techniques. acanthusresearch.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid from biological matrices. arabjchem.orgub.edu Gas chromatography-mass spectrometry (GC-MS) can also be used, though it may require derivatization of the analyte to increase its volatility. walshmedicalmedia.comnih.gov

Method Development Parameters (e.g., Mobile Phase, Column Chemistry, Flow Rate)

The development of a robust chromatographic method is crucial for the successful analysis of mefenamic acid using Mefenamic Acid-d3 as an internal standard. Key parameters that need to be optimized include:

Column Chemistry: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of NSAIDs. nih.govimpactfactor.org The choice of column will depend on the specific properties of mefenamic acid and any other analytes of interest.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ub.eduijpsjournal.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple compounds. ub.edu

Flow Rate: The flow rate of the mobile phase affects the retention time and the efficiency of the separation. It needs to be optimized in conjunction with the column dimensions and particle size. nih.gov

Injection Volume: The volume of the sample injected onto the column can impact sensitivity and peak shape. nih.gov

Below is an example of typical LC method parameters for the analysis of mefenamic acid.

ParameterValueReference
Column Thermo Hypurity C18 (50 x 4.6 mm, 5 µm) nih.gov
Mobile Phase 2 mM Ammonium Acetate (B1210297) Buffer : Methanol (15:85, v/v), pH 4.5 nih.gov
Flow Rate 0.75 mL/min nih.gov
Column Temperature 40 °C nih.gov
Injection Volume 10 µL chimia.ch

Optimization of Mass Spectrometric Detection (MRM Transitions, Dwell Time)

For quantitative analysis using tandem mass spectrometry (MS/MS), the most common acquisition mode is Multiple Reaction Monitoring (MRM). ub.edunih.gov This involves selecting a specific precursor ion for the analyte and its corresponding internal standard, fragmenting them in the collision cell, and then monitoring specific product ions. This process is highly selective and sensitive.

Key MS parameters to be optimized include:

Ionization Mode: Electrospray ionization (ESI) is frequently used for NSAIDs and can be operated in either positive or negative ion mode. ijpsjournal.comvliz.be The choice depends on which mode provides a better signal for mefenamic acid. For mefenamic acid, negative ion mode is often preferred. nih.govvliz.be

MRM Transitions: For both mefenamic acid and Mefenamic Acid-d3, precursor ions (typically [M-H]⁻ in negative mode) and their most abundant and stable product ions must be determined. nih.gov At least two transitions are often monitored for each compound for confident identification and quantification. ub.edu

Collision Energy: This is the energy applied to fragment the precursor ion. It must be optimized for each MRM transition to maximize the signal of the product ion. ub.edu

Dwell Time: This is the time the mass spectrometer spends monitoring a specific MRM transition. A sufficient dwell time is necessary to obtain enough data points across the chromatographic peak for accurate integration. nih.gov

The following table provides an example of optimized MRM transitions for mefenamic acid and a potential transition for Mefenamic Acid-d4 (as a close analog to d3).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Mefenamic Acid240.0196.3Negative nih.gov
Mefenamic Acid-d4244.1200.1Positive impactfactor.org

Note: The specific transitions for Mefenamic Acid-d3 would need to be determined experimentally but would be expected to have a precursor ion of approximately m/z 243.1 (assuming three deuterium atoms replace three hydrogen atoms) and a corresponding fragment ion.

Validation Parameters

The validation of a bioanalytical method is crucial to ensure its reliability for its intended purpose. europa.eu When using Mefenamic Acid-d3 as an internal standard for the quantification of mefenamic acid, several key parameters must be thoroughly evaluated, including specificity, linearity, precision, recovery, limit of detection (LOD), and limit of quantitation (LOQ). rjptonline.orgajrconline.org

Specificity: The ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample is known as specificity. In the context of LC-MS/MS, specificity is achieved by selecting unique precursor-to-product ion transitions for both mefenamic acid and Mefenamic Acid-d3. This ensures that there is no interference from endogenous matrix components or other metabolites at the retention times of the analyte and the internal standard. impactfactor.org

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations. For the analysis of mefenamic acid, linearity is typically established over a specific concentration range. For instance, a validated LC-MS/MS method for mefenamic acid in rat plasma demonstrated linearity over a range of 20.659 ng/mL to higher concentrations. impactfactor.org Another study on mefenamic acid reported a linear range of 10-90 µg/mL with a correlation coefficient (r²) of 0.99965. ajrconline.org

Precision: The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the percentage coefficient of variation (%CV). For a bioanalytical method, precision is assessed at different concentration levels, including the lower limit of quantitation (LLOQ), low, medium, and high-quality control (QC) samples. A study using Mefenamic Acid-d4 as an internal standard reported a %CV of 3.5% at the LLOQ, indicating good precision. impactfactor.org

Recovery: The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. A study determining mefenamic acid in human serum reported a mean recovery of 110%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For mefenamic acid, one study reported an LOD of 0.3137 µg/ml and an LOQ of 0.9508 µg/ml. ajrconline.org Another bioanalytical method for mefenamic acid in human plasma established an LOD of 2.62 ng/ml and an LOQ of 7.95 ng/ml. pharmatutor.org A high-throughput LC-MS/MS method for mefenamic acid in rat plasma using Mefenamic Acid-d4 as an internal standard established a lower limit of quantitation (LLOQ) of 20.659 ng/mL. impactfactor.org

Table 1: Representative Validation Parameters for an LC-MS/MS Method for Mefenamic Acid

Validation ParameterResultReference
Linearity Range 10-90 µg/mL ajrconline.org
Correlation Coefficient (r²) 0.99965 ajrconline.org
Precision (%CV at LLOQ) 3.5% impactfactor.org
Accuracy at LLOQ 95.2% impactfactor.org
Mean Recovery 110% nih.gov
LOD 0.3137 µg/mL ajrconline.org
LOQ 0.9508 µg/mL ajrconline.org
LLOQ 20.659 ng/mL impactfactor.org

Considerations for Deuterium Label Stability in Analytical Applications

A critical aspect of using deuterated internal standards like Mefenamic Acid-d3 is the stability of the deuterium labels throughout the analytical process. acanthusresearch.com The loss or exchange of deuterium atoms with protons from the solvent or matrix can compromise the accuracy of the quantification. acanthusresearch.com

Potential for Hydrogen/Deuterium Exchange on Exchangeable Sites

Mefenamic acid possesses two functional groups with protons that are susceptible to hydrogen/deuterium (H/D) exchange: the carboxylic acid group (-COOH) and the secondary amine group (-NH-). researchgate.net The hydrogen atoms attached to these heteroatoms are considered labile and can readily exchange with protons in the surrounding environment, particularly in aqueous solutions. researchgate.net

The rate of this H/D exchange is influenced by several factors, most notably pH and temperature. nih.gov Both acid- and base-catalyzed exchange can occur. nih.gov For instance, the carboxylic acid proton is readily exchangeable, and the amine proton can also exchange, especially under certain pH conditions. If the deuterium labels in Mefenamic Acid-d3 are located on these exchangeable sites, there is a significant risk of back-exchange, where the deuterium is replaced by a proton from the sample matrix or solvents during sample preparation, storage, or analysis. nih.gov

Strategies to Ensure Label Integrity During Sample Processing

To mitigate the risk of H/D back-exchange and ensure the integrity of the deuterated internal standard, several strategies can be employed during sample processing and analysis:

Control of pH: Since H/D exchange is pH-dependent, maintaining an optimal pH throughout the sample handling process is crucial. For many compounds, quenching the sample at a low pH (around 2.5) and low temperature can significantly minimize the rate of back-exchange. whiterose.ac.uk

Temperature Control: The rate of H/D exchange increases with temperature. acs.org Therefore, keeping samples at low temperatures (e.g., on an ice bath) during processing and in the autosampler can help to preserve the deuterium labels. rsc.org

Use of Aprotic Solvents: Whenever possible, using aprotic solvents (solvents that cannot donate protons) for sample reconstitution and in the mobile phase can reduce the extent of back-exchange.

Minimizing Exposure to Protic Solvents: The duration of exposure to aqueous or other protic solvents should be minimized. rsc.org Rapid sample processing and analysis can help to reduce the opportunity for back-exchange to occur.

Strategic Placement of Deuterium Labels: Ideally, for a stable deuterated internal standard, the deuterium atoms should be placed on non-exchangeable positions, such as carbon atoms that are not adjacent to a carbonyl group or in certain stable aromatic positions. acanthusresearch.com While deuterium labeling on heteroatoms is common due to ease of synthesis, it necessitates careful control of analytical conditions to prevent back-exchange. acanthusresearch.com

By implementing these strategies, the stability of the deuterium labels on Mefenamic Acid-d3 can be maintained, ensuring its reliability as an internal standard for the accurate and precise quantification of mefenamic acid in bioanalytical applications.

Investigation of Mefenamic Acid D3 in Metabolic Research

In Vitro Metabolic Stability Studies of Deuterated Mefenamic Acid

The introduction of deuterium (B1214612) can alter the metabolic profile of a drug, often leading to improved metabolic stability. medcraveonline.comresearchgate.net This is attributed to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes compared to the corresponding carbon-hydrogen (C-H) bond. medcraveonline.comlibretexts.org In vitro systems are instrumental in assessing these changes.

Assessment of Metabolic Pathways in Cellular and Subcellular Systems

The metabolism of Mefenamic Acid is primarily handled by the cytochrome P450 (CYP) enzyme system, specifically CYP2C9, which catalyzes the oxidation of the drug to its primary metabolites. fda.govdrugbank.com Cellular systems, such as primary human hepatocytes and HepaRG cells, and subcellular fractions like human liver microsomes, are employed to study these metabolic pathways. acs.orgdiva-portal.org

In these systems, the biotransformation of Mefenamic Acid-d3 is compared to its non-deuterated counterpart. Studies have shown that while primary human hepatocytes favor the hydroxylation pathway, HepaRG cells may show a preference for the glucuronidation route for certain compounds. acs.org Fungal systems, like Cunninghamella elegans, have also been utilized as a model for mammalian metabolism, demonstrating the ability to produce metabolites identical to those formed in human liver microsomes, including those resulting from reactive intermediates. diva-portal.org The use of these diverse in vitro models allows for a comprehensive assessment of how deuteration affects the rate and regioselectivity of metabolism.

Identification of Deuterium-Labeled Metabolites

The principal metabolites of Mefenamic Acid are 3'-hydroxymethyl mefenamic acid (Metabolite I) and its further oxidized product, 3'-carboxymefenamic acid (Metabolite II). fda.gov Both the parent drug and its metabolites can also undergo glucuronidation. fda.gov

When studying Mefenamic Acid-d3, the identification of its deuterated metabolites is crucial. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques used for this purpose. researchgate.netchimia.chresearchgate.net The mass shift corresponding to the deuterium atoms allows for the clear identification and quantification of the labeled metabolites. nih.gov For instance, deuterated hydroxy metabolites of mefenamic acid have been successfully identified and quantified in incubations with P450 enzymes. nih.govresearchgate.net The presence of the deuterium label facilitates the differentiation of the drug's metabolites from endogenous compounds in the biological matrix. nih.gov

Table 1: Key Metabolites of Mefenamic Acid and their Deuterated Analogs

Non-Labeled MetaboliteDeuterated AnalogMetabolic Pathway
3'-hydroxymethyl mefenamic acid3'-hydroxymethyl mefenamic acid-d3Oxidation (CYP2C9)
3'-carboxymefenamic acid3'-carboxymefenamic acid-d3Oxidation
Mefenamic acid glucuronideMefenamic acid-d3 glucuronideGlucuronidation

This table is generated based on known metabolic pathways and the principles of isotope labeling.

Application in Isotopic Tracing for Metabolic Pathway Elucidation

Isotope labeling is a powerful technique for tracing the metabolic fate of molecules. researchgate.net By introducing a stable isotope like deuterium, researchers can follow the transformation of the drug within a biological system. researchgate.net

Tracing Carbon Skeleton Transformations

Mefenamic Acid-d3 can be used as a tracer to follow the biotransformation of its core structure. As the drug undergoes metabolism, the deuterium label remains attached to the molecular skeleton, unless it is at a position that undergoes direct enzymatic cleavage. By analyzing the mass spectra of the resulting metabolites, scientists can confirm which parts of the molecule have been modified. nih.gov This method provides definitive evidence of the metabolic pathways, such as hydroxylation and subsequent oxidation, that the mefenamic acid scaffold undergoes. fda.gov

Distinguishing Parent Compound from Endogenous Analogs

A significant challenge in metabolomics is distinguishing exogenous compounds and their metabolites from structurally similar endogenous molecules. nih.govacs.org Stable isotope labeling offers a robust solution to this problem. nih.gov Mefenamic Acid-d3, with its distinct mass signature, can be readily differentiated from any endogenous compounds that might have a similar structure or retention time in chromatographic analysis. nih.goviris-biotech.de This is particularly important in complex biological matrices where numerous endogenous compounds are present. The use of high-resolution mass spectrometry further enhances the ability to separate the signals of the labeled drug from the background, ensuring accurate quantification and identification. nih.gov

Enzymatic Reaction Kinetic Isotope Effects (KIE) Studies

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. libretexts.orgwikipedia.org Studying the KIE provides valuable insights into reaction mechanisms, particularly the rate-determining step. libretexts.orgontosight.ai

In the context of Mefenamic Acid-d3, KIE studies focus on the enzymatic reactions catalyzed by cytochrome P450 enzymes. nih.gov The breaking of a C-H bond is often the rate-limiting step in hydroxylation reactions catalyzed by P450s. medcraveonline.comepfl.ch By replacing hydrogen with deuterium at a potential site of metabolism, researchers can measure the impact on the reaction rate. nih.gov

A significant decrease in the rate of metabolite formation upon deuteration (a large KIE) indicates that C-H bond cleavage is indeed rate-limiting for that specific metabolic pathway. nih.govepfl.ch For example, studies on mefenamic acid metabolism by P450 BM3 M11, a mutant enzyme, revealed that deuteration led to a roughly four-fold decrease in the rate of 3'-methyl hydroxylation. nih.gov This substantial KIE confirms that hydrogen abstraction from the 3'-methyl group is a critical, rate-limiting step. nih.gov Conversely, the formation of the 4'-hydroxy metabolite increased, suggesting a "metabolic switching" effect where the enzyme targets an alternative, non-deuterated site more frequently when the primary site is blocked by the stronger C-D bond. nih.govnih.gov

Table 2: Illustrative Kinetic Isotope Effects in Mefenamic Acid Metabolism

Metabolic PathwayKIE (kH/kD)Implication
3'-methyl hydroxylation~4C-H bond breaking is rate-limiting
4'-aromatic hydroxylation<1 (rate increased)Metabolic switching occurs
5-aromatic hydroxylation~1 (no change)C-H bond breaking is not rate-limiting

Data based on findings from competitive intermolecular experiments with P450 BM3 M11. nih.gov

These KIE studies are fundamental to understanding the intricacies of enzyme-substrate interactions and the chemical mechanisms of drug metabolism. ontosight.aiepfl.ch

Measurement of Deuterium KIEs on Specific Metabolic Transformations

The metabolism of mefenamic acid is complex, involving multiple enzymatic pathways, primarily oxidation and glucuronidation. The main oxidative transformations occur at the 3'-methyl group, and the 4' and 5-positions of the dimethyl-substituted phenyl ring, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2C9. drugbank.comwikipedia.org Glucuronidation, a Phase II conjugation reaction, is another major metabolic route.

The application of Mefenamic Acid-d3 has been instrumental in quantifying the deuterium kinetic isotope effects on these specific metabolic transformations. In a notable study investigating the hydroxylation of mefenamic acid by a P450 BM3 mutant (M11), a competitive intermolecular KIE experiment was conducted using an equimolar mixture of non-deuterated (d0) and deuterated (d12/d13) mefenamic acid. The results demonstrated a significant KIE on the formation of the 3'-hydroxymethyl metabolite. Specifically, the rate of 3'-methyl hydroxylation was found to decrease by approximately fourfold with the deuterated analog. nih.gov

Conversely, the study observed a 50% increase in the formation of the 4'-hydroxy metabolite when mefenamic acid was deuterated. No significant change was observed in the formation of the 5-hydroxy mefenamic acid metabolite. nih.gov This differential effect of deuteration on the various hydroxylation pathways highlights the sensitivity of the enzymatic reactions to isotopic substitution at specific positions.

These findings are summarized in the table below:

Metabolic TransformationKinetic Isotope Effect (KIE)Impact on Metabolite Formation Rate
3'-Methyl Hydroxylation ~4Decreased by approximately 4-fold nih.gov
4'-Hydroxylation InverseIncreased by 50% nih.gov
5-Hydroxylation No significant effectNo significant change nih.gov

Table 1: Kinetic Isotope Effects of Deuteration on Mefenamic Acid Hydroxylation by P450 BM3 M11. Data sourced from a study on the regioselectivity of cytochrome P450-catalyzed substrate conversion. nih.gov

Elucidation of Rate-Limiting Steps and Reaction Mechanisms

The measurement of KIEs using Mefenamic Acid-d3 provides critical insights into the rate-limiting steps of its metabolism. A significant KIE, as observed for the 3'-methyl hydroxylation, is indicative that the cleavage of the C-H bond is a rate-limiting step in this particular metabolic reaction. nih.gov The substantial decrease in the rate of formation of the 3'-hydroxymethyl metabolite upon deuteration strongly suggests that the abstraction of a hydrogen atom from the 3'-methyl group is a key, energetically significant step in the catalytic cycle of the P450 enzyme. nih.gov

In contrast, the absence of a significant KIE for the 5-hydroxylation suggests that C-H bond breaking is not the primary rate-determining step for this specific transformation. The inverse KIE observed for 4'-hydroxylation is a more complex phenomenon, potentially indicating a change in the reaction mechanism or the involvement of different intermediates upon deuteration.

These findings allow for a more detailed construction of the reaction mechanism for mefenamic acid metabolism. For the 3'-methyl hydroxylation, the data supports a mechanism where hydrogen atom abstraction is a crucial, rate-limiting event. For aromatic hydroxylation at the 4' and 5' positions, the rate-limiting steps may be different, possibly involving the formation of an intermediate complex or the rate of substrate binding and orientation within the enzyme's active site. nih.gov

Deuterium Isotope Effects on Mefenamic Acid Chemical Behavior and Stability

Influence of Deuteration on Chemical Reaction Kinetics

The replacement of protium (B1232500) with deuterium (B1214612) can modify the rate of a chemical reaction. This is particularly relevant in pathways where the cleavage of a bond to the isotopic atom is the rate-determining step.

The choice of solvent, specifically water (H₂O) versus heavy water (D₂O), can significantly impact reaction kinetics, an effect known as the kinetic solvent isotope effect (KSIE). Studies on the indirect photodegradation of mefenamic acid have shown that reaction rates are enhanced in D₂O to a greater extent than would be predicted based solely on its reactivity with singlet oxygen (¹O₂). nih.govacs.org

Singlet oxygen has a longer lifetime in D₂O compared to H₂O, which typically accelerates reactions involving this species. nih.gov However, for diarylamines like mefenamic acid, this accounts for only part of the observed rate enhancement. acs.orgscispace.com Research has demonstrated that the additional enhancement in D₂O is due to the slower reduction of transient radical species of mefenamic acid. nih.govacs.org This effect was ascribed to hydrogen/deuterium exchange at the phenolic antioxidant moieties of dissolved organic matter (DOM), which slows down the quenching of the mefenamic acid radical. scispace.com

Using transient absorption spectroscopy, a slower second-order reaction rate constant was confirmed for mefenamic acid radicals with a model antioxidant in D₂O. acs.org The reaction rate constant between the excited state of the sensitizer (B1316253) lumichrome (B1664701) and mefenamic acid showed no significant difference between H₂O and D₂O, indicating that changes in triplet sensitizer reactivity were not responsible for the additional KSIE. acs.org

Table 1: Kinetic Solvent Isotope Effect (KSIE) on Mefenamic Acid Photodegradation

ParameterConditionValue/ObservationSource
Contribution of ¹O₂ to Overall Decay-Up to 19% acs.orgscispace.com
KSIE SourceIn presence of Dissolved Organic Matter (DOM)Enhanced ¹O₂ lifetime and slower reduction of transient radical species. nih.govscispace.com
Second-Order Reaction Rate Constant (kr3sens) between 3LC and Mefenamic AcidIn H₂O5.25 ± 0.27 M⁻¹ s⁻¹ acs.org
In D₂O4.66 ± 0.21 M⁻¹ s⁻¹ acs.org

The deuterium kinetic isotope effect (DKIE) is categorized as either primary or secondary. A primary KIE occurs when the bond to the isotope is broken in the rate-determining step of the reaction. A secondary KIE is observed when the isotopic substitution is at a position adjacent to the reacting center and does not involve breaking the C-D bond in the rate-limiting step.

For Mefenamic Acid-d3, where deuterium atoms replace hydrogens on one of the methyl groups, the nature of the KIE would depend on the specific degradation pathway.

Primary KIE: If a degradation mechanism involves the direct abstraction of a hydrogen atom from the 2-methyl group (e.g., through oxidation or radical-mediated reactions), the deuterated analogue would exhibit a primary KIE. The stronger C-D bond would lead to a significantly slower reaction rate for this specific pathway compared to the non-deuterated compound.

Secondary KIE: In degradation pathways where the methyl group is not the primary site of reaction, such as hydroxylation on the aromatic ring or reactions at the carboxylic acid or amine groups, a smaller, secondary KIE might be observed. These effects arise from changes in hybridization or steric effects at the reaction center due to the presence of deuterium nearby.

Studies have been conducted to determine the competitive intermolecular kinetic isotope effects of the hydroxylation of mefenamic acid, highlighting the utility of deuterated versions in mechanistic studies. researchgate.net The increased stability of C-D bonds compared to C-H bonds is a key motivator for using deuteration to improve metabolic stability in drug molecules. researchgate.net

Solvent Isotope Effects

Stability and Degradation Pathways of Deuterated Mefenamic Acid

The intrinsic stability of a drug molecule can be assessed through forced degradation studies, which expose the compound to harsh conditions to accelerate decomposition. pageplace.decreative-proteomics.com The results help identify degradation pathways and potential degradation products. pnrjournal.com

Forced degradation studies on non-deuterated mefenamic acid reveal its susceptibility to various stress conditions. japsonline.com This information provides a baseline for predicting the stability of Mefenamic Acid-d3.

Hydrolytic Degradation: Mefenamic acid is susceptible to degradation under both acidic and basic hydrolytic conditions, while being relatively stable in neutral hydrolysis. researchgate.netresearchgate.net One study showed that after refluxing in 5 M aqueous sodium hydroxide (B78521) for 6 hours, a degradation product was formed, whereas the drug was stable under 5 M hydrochloric acid under the same conditions. researchgate.net Since these reactions typically target the amide or carboxylic acid functional groups, not the methyl group, Mefenamic Acid-d3 is expected to show a similar stability profile to the parent drug under hydrolytic stress.

Oxidative Degradation: Mefenamic acid degrades under oxidative stress, for example, in the presence of hydrogen peroxide. japsonline.comresearchgate.net The drug was found to be relatively stable when treated with 30% H₂O₂ without heat but showed degradation upon heating. researchgate.net Oxidative reactions can be complex, and if any pathway involves hydrogen abstraction from the methyl group, Mefenamic Acid-d3 would be expected to be more resistant to that specific degradation route due to a primary KIE.

Photolytic Degradation: Mefenamic acid undergoes photodegradation. researchgate.netnih.gov Its direct photolysis quantum yield is low, suggesting that both direct and indirect photodegradation processes are important in its environmental fate. researchgate.net Studies have identified several photoproducts resulting from reactions like hydroxylation and dehydrogenation. nih.govnih.gov For Mefenamic Acid-d3, the stability towards light would be similar unless a photolytic pathway directly involves the deuterated methyl group.

Thermal Degradation: The compound is sensitive to thermal stress. researchgate.net Significant degradation was observed when an emulgel formulation was subjected to 80°C for one week. researchgate.net In another study, no degradation products were observed after dry heat at 60°C for 24 hours. japsonline.com The stability of Mefenamic Acid-d3 under thermal stress is anticipated to be comparable to that of mefenamic acid, as thermal decomposition is likely to initiate at weaker points in the molecule other than the C-D bonds.

Table 2: Summary of Forced Degradation Studies on Mefenamic Acid

Stress ConditionObservation for Mefenamic AcidExpected Impact on Mefenamic Acid-d3Source
Acid Hydrolysis (e.g., 0.1 N HCl, 5 M HCl)Degradation observed, but generally more stable than in base.Similar stability profile expected. researchgate.netresearchgate.net
Base Hydrolysis (e.g., 0.1 N NaOH, 5 M NaOH)Susceptible to degradation; additional degradation spot observed on TLC.Similar stability profile expected. researchgate.netresearchgate.net
Oxidative (e.g., H₂O₂)Degradation occurs, especially with heat.Potentially more stable if oxidation involves the methyl group (KIE). japsonline.comresearchgate.net
Thermal (e.g., 60-80°C)Sensitive to high temperatures.Similar stability profile expected. japsonline.comresearchgate.net
Photolytic (e.g., UV, daylight)Degradation occurs, but no degradation under daylight for 24h in one study.Similar stability profile expected. researchgate.netnih.gov

The degradation of mefenamic acid leads to various transformation products. Studies using UPLC-Q-TOF-MS have identified products suggesting three main photodegradation pathways: dehydrogenation, hydroxylation, and ketonized reactions. nih.gov In nitrite-induced photodegradation, pathways included hydroxylation, dehydrogenation, hydration, nitrosylation, and ketonized reactions. nih.gov Under acidic stress, five distinct degradation products were separated via HPLC. japsonline.com

For Mefenamic Acid-d3, the degradation pathways are expected to be analogous to those of the parent compound. However, the specific products would be deuterated. For example:

Hydroxylation on the aromatic rings would lead to a deuterated hydroxylated metabolite.

Oxidation of the non-deuterated methyl group (at position 3) would proceed as normal.

Degradation involving the deuterated methyl group (at position 2) would result in a deuterated degradation product, but its rate of formation would likely be slower due to the KIE.

Direct analytical studies identifying the specific deuterated degradation products of Mefenamic Acid-d3 were not found in the reviewed literature. However, the expected products would be the deuterated analogues of those identified for mefenamic acid, with their relative abundance depending on the KIE on their formation pathways.

Forced Degradation Studies (Hydrolytic, Oxidative, Photolytic, Thermal Stress)

Polymorphic and Conformational Stability of Deuterated Mefenamic Acid

Mefenamic acid is known to exhibit conformational polymorphism, existing in at least three different crystalline forms (I, II, and III). researchgate.netnih.gov This polymorphism arises from the molecule's conformational flexibility, particularly the rotation of the 2,3-dimethylphenyl group relative to the anthranilic acid moiety. nih.govwikipedia.org The different polymorphs possess distinct physicochemical properties, including stability and solubility. Form I is the most thermodynamically stable form under ambient conditions. researchgate.netnih.gov

The conformation of the mefenamic acid molecule, and thus the stability of its polymorphs, is influenced by intermolecular interactions, such as hydrogen bonding and π–π stacking, within the crystal lattice. researchgate.net Deuteration can subtly influence these non-covalent interactions. The C-D bond is slightly shorter and its vibrational frequency is lower than the C-H bond. These small changes can alter the van der Waals interactions and the nature of any weak C-H···O or C-H···π hydrogen bonds that might contribute to crystal packing.

While no specific studies on the polymorphic and conformational stability of Mefenamic Acid-d3 were found in the search results, it is plausible that deuteration could have the following effects:

Relative Polymorph Stability: The subtle changes in intermolecular forces caused by deuteration could alter the relative free energies of the different polymorphs. This might lead to a change in the transition temperatures between polymorphs or even a change in which form is most stable under a given set of conditions.

Conformational Preference: In solution or in the gas phase, the energy barrier to rotation around the N-C bond, which defines the molecular conformation, could be slightly modified. This might shift the equilibrium population of different conformers. mdpi.com

These potential effects would likely be minor but could be significant in the context of pharmaceutical formulation, where crystal form stability is critical. Further experimental research, such as comparative X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) of mefenamic acid and Mefenamic Acid-d3, would be required to confirm these theoretical considerations.

Effects of Deuteration on Crystal Forms and Phase Transitions

Mefenamic acid is known to exist in at least three polymorphic forms (I, II, and III), each with distinct crystal structures and stabilities. matec-conferences.orgresearchgate.net Form I is the most stable under ambient conditions, while Form II becomes more stable at higher temperatures, and Form III is the least stable. researchgate.net The transition between these forms is a critical aspect of its material properties.

The introduction of deuterium into the mefenamic acid molecule, creating Mefenamic Acid-d3, can be expected to influence these polymorphic landscapes. The stronger C-D bond can lead to subtle changes in intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial in dictating crystal packing. acs.org While direct studies on the crystal forms of Mefenamic Acid-d3 are not extensively reported in the provided search results, the principles of isotope effects suggest potential alterations.

For instance, the phase transition temperatures between polymorphs could be shifted. A study on mefenamic acid showed that heating Form I leads to a solid-solid transition to a mixture of Form II and Form III at approximately 162.72 °C, with Form II melting at 219.55 °C. gre.ac.uk The increased bond strength in the deuterated analogue could potentially raise the energy barrier for such transitions, leading to higher transition temperatures. Conversely, changes in crystal packing efficiency due to deuteration might favor one polymorph over another under specific conditions. High-pressure studies on non-deuterated mefenamic acid have shown that pressure can induce phase transitions, with Form II being generated from an ethanolic solution at 0.3 GPa. nih.gov The altered intermolecular forces in Mefenamic Acid-d3 could lead to different responses under high-pressure crystallization.

The stability of the different polymorphs is a key factor. For mefenamic acid, the stability order at ambient conditions is I > II > III. researchgate.net Deuteration could potentially alter this stability order by modifying the lattice energy of the crystal structures. The melting point of a crystalline solid is related to its lattice energy; a lower melting point generally indicates weaker lattice energy and often a faster dissolution rate. jrespharm.com Any change in melting point for Mefenamic Acid-d3 compared to its non-deuterated counterpart would suggest a change in the crystal lattice energy.

Known Polymorphic Forms of Mefenamic Acid and Their Properties
Polymorphic FormRelative Stability at Ambient ConditionsKey Transition Temperatures
Form IMost Stable. researchgate.netTransitions to Forms II and III at ~162.72 °C. gre.ac.uk
Form IILess Stable than Form I. researchgate.netMelts at ~219.55 °C. gre.ac.uk
Form IIILeast Stable. researchgate.net-

Deuterium Isotope Effects on Conformational Preferences in Solution and Solid State

The conformation of the mefenamic acid molecule, particularly the torsion angle between the two phenyl rings, is a critical determinant of its properties. nih.govnih.gov In the solid state, the molecule can adopt different conformations within the various polymorphic forms. nih.govacs.org In solution, a dynamic equilibrium exists between different conformers.

Studies using Nuclear Overhauser Effect Spectroscopy (NOESY) have been instrumental in determining the conformational preferences of mefenamic acid in various solvents. nih.govnih.gov For instance, in a mixed solvent of supercritical carbon dioxide and deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the conformational fractions of mefenamic acid were observed to change depending on the medium. nih.gov It has been shown that the conformational equilibrium of small drug-like molecules can be controlled using supercritical fluids. colab.ws

In the solid state, the specific conformation adopted by mefenamic acid is influenced by packing forces within the crystal lattice. nih.gov Quantum chemical studies have shown that the mefenamic acid molecule exists in a non-equilibrium conformation in the crystal phase due to intermolecular interactions. nih.govacs.org The altered intermolecular interactions resulting from deuteration could therefore lead to different preferred conformations in the solid state, potentially even favoring the formation of new polymorphic forms with unique conformational arrangements.

Research on mefenamic acid has identified different groups of conformers, often denoted as A+B and C+D, which differ in the orientation of the phenyl group. nih.gov The ratio of these conformers has been shown to change significantly in different environments. For example, in the absence of silica (B1680970) aerogel, the ratio of mefenamic acid conformers was found to be 75% to 25%, which shifted to 22% to 78% in the presence of the aerogel. nih.gov While this study was not on a deuterated analogue, it highlights the sensitivity of conformational equilibrium to the molecular environment, a factor that would be influenced by deuteration.

Conformational Preferences of Mefenamic Acid in Different Environments
EnvironmentPredominant Conformer GroupReference
DMSO-d6 solutionA+C for Mefenamic Acid mdpi.com
POPC lipid membraneB+D for Mefenamic Acid mdpi.com
Solution without silica aerogel75% (one conformer group) to 25% (another) nih.gov
Solution with silica aerogel22% (one conformer group) to 78% (another) nih.gov

Advanced Research Applications and Future Directions for Mefenamic Acid D3

Utility in Mechanistic Chemical Biology Studies

In the realm of chemical biology, mefenamic acid-d3 is instrumental for elucidating the intricate mechanisms of drug action and metabolism. Its most prevalent application is as an internal standard in mass spectrometry-based analytical methods. acs.orgacs.orgclearsynth.com The deuterium (B1214612) labeling provides a distinct mass signature, allowing it to be differentiated from the non-labeled parent compound while maintaining nearly identical chemical properties. clearsynth.com This characteristic is indispensable for accurate quantification in pharmacokinetic studies, which track a drug's absorption, distribution, metabolism, and excretion (ADME). acs.orgsmolecule.com By introducing a known quantity of mefenamic acid-d3 into biological samples, researchers can precisely measure the concentration of the administered, non-labeled drug and its metabolites, thus compensating for variations during sample preparation and analysis. clearsynth.comtexilajournal.comcerilliant.com

The stability of the carbon-deuterium (C-D) bond is greater than that of the carbon-hydrogen (C-H) bond, a phenomenon that can give rise to a kinetic isotope effect (KIE). ucl.ac.ukwikipedia.org This effect, where the rate of a reaction is altered by isotopic substitution, can be a powerful tool for investigating reaction mechanisms. wikipedia.orgacs.org If the cleavage of a C-H bond is the rate-determining step of a metabolic pathway, substituting it with a C-D bond can slow down the reaction. ucl.ac.uk Studying these changes helps to pinpoint metabolically vulnerable sites on a drug molecule and to understand the enzymatic processes involved. ucl.ac.ukresearchgate.net

Development of Novel Deuterated Mefenamic Acid Derivatives for Research Probes

The strategic placement of deuterium atoms on the mefenamic acid scaffold allows for the creation of novel derivatives that serve as specialized research probes. nih.govjocpr.com These probes are designed to investigate specific biological questions, such as drug-target interactions and metabolic pathways. researchgate.netimpactfactor.org By altering the site of deuteration, researchers can modulate the drug's metabolic profile, a strategy known as "metabolic shunting". acs.org This can lead to derivatives with improved pharmacokinetic properties, such as increased metabolic stability and a longer half-life, or it can direct metabolism away from the formation of toxic byproducts. acs.orgnih.gov

The synthesis of these specialized deuterated derivatives is a key area of research. jocpr.comresearchgate.net For example, carborane analogues of mefenamic acid have been synthesized to improve its selectivity for the COX-2 enzyme over COX-1, potentially reducing side effects. acs.orgacs.org These synthetic efforts often aim to modify the chemical structure to enhance pharmacokinetic properties, solubility, or targeting capabilities. nih.gov The development of such derivatives contributes to a deeper understanding of structure-activity relationships and supports the creation of safer and more effective anti-inflammatory therapies. nih.govacs.org

Derivative TypeResearch ApplicationExample of Structural Modification
Metabolically Stabilized Probes Studying long-term drug effects and reducing metabolic clearance. acs.orgDeuteration at sites of primary metabolism. ucl.ac.uk
Site-Specific Labeled Probes Elucidating specific enzymatic reaction mechanisms. researchgate.netDeuteration adjacent to the bond being cleaved in a rate-limiting step.
Bioisosteric Replacement Probes Improving drug selectivity and reducing off-target effects. acs.orgacs.orgReplacement of a phenyl ring with a carborane cage. acs.orgacs.org

Integration with Advanced Computational Chemistry Approaches

Computational chemistry offers powerful theoretical methods to complement experimental studies of deuterated compounds like mefenamic acid-d3. These in silico techniques provide a molecular-level understanding of the structural and energetic consequences of isotopic substitution.

Quantum chemical methods, such as density functional theory (DFT), are used to perform detailed analyses of molecular properties. acs.orgsemanticscholar.orgresearcher.life These calculations can predict how deuteration affects the conformational preferences of mefenamic acid. acs.orgsemanticscholar.orgresearchgate.net Mefenamic acid is a conformationally flexible molecule, primarily due to the rotation around the bond connecting the two aromatic rings. acs.orgsemanticscholar.org Theoretical studies have shown that the molecule can exist in different conformations, and the relative stability of these conformers can be influenced by the surrounding environment. researchgate.netnih.gov Quantum calculations can determine the energy of these different conformations and the barriers to rotation, revealing whether deuteration impacts the molecule's preferred three-dimensional shape, which is crucial for its interaction with the COX enzymes. acs.orgnih.gov

Furthermore, quantum chemical calculations can model the vibrational spectra of mefenamic acid and its deuterated isotopologues. The increased mass of deuterium leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds. Comparing these calculated spectra with experimental data helps to validate the computational models and provides a more detailed picture of the molecular structure. nih.govmdpi.com

Computational MethodStudied ParameterInsight Provided
Density Functional Theory (DFT) Conformational Energy ProfilesDetermines the relative stability of different molecular shapes and the energy required to switch between them. acs.orgnih.gov
Ab initio Calculations Intermolecular Interaction EnergiesQuantifies the strength of interactions between drug molecules, which is important for understanding crystal packing. nih.gov
Semi-empirical Methods Initial Conformer GenerationProvides starting structures for more computationally intensive quantum chemical calculations. acs.orgmdpi.com

Molecular dynamics (MD) simulations provide a dynamic picture of how mefenamic acid and its deuterated forms behave over time in a biological context, such as within the active site of a COX enzyme or in a lipid membrane. researchgate.netnih.gov These simulations track the movements and interactions of every atom in the system, offering insights into the stability of drug-protein complexes. biointerfaceresearch.comresearchgate.netmdpi.com

By simulating both the deuterated and non-deuterated drug, researchers can identify subtle differences in their binding modes, flexibility, and interactions with surrounding water molecules and amino acid residues. researchgate.netplos.org MD simulations can be used to calculate the binding free energy, which is an estimate of the binding affinity between the drug and its target. researchgate.net These computational approaches have been used to study the binding of mefenamic acid to both COX-1 and COX-2, revealing key interactions with amino acid residues like Val 349 and Ala 527. biointerfaceresearch.com Such simulations are crucial for understanding the molecular basis of drug action and for rationally designing new derivatives with enhanced properties. impactfactor.orgresearchgate.net The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) over the course of the simulation. biointerfaceresearch.commdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Mefenamic Acid-d3 in complex matrices (e.g., biological fluids or environmental samples)?

  • Methodology : Reverse-phase HPLC with UV detection is widely used for stability-indicating assays due to its selectivity in separating Mefenamic Acid-d3 from degradation products . For trace analysis in urine or environmental water, hydrophobic deep eutectic solvent (DES)-based microextraction coupled with HPLC can enhance sensitivity and reduce matrix interference . Validation parameters (linearity, LOD, LOQ) must align with ICH guidelines, with cross-validation against spectrophotometric methods (e.g., oxidative coupling with Metol reagent) .

Q. How does deuteration affect the physicochemical stability of Mefenamic Acid-d3 compared to the non-deuterated form?

  • Methodology : Conduct accelerated stability studies under thermal stress (e.g., 80°C for 1 week) and hydrolytic conditions (pH 1.2–8.0). Compare degradation kinetics using pseudo-first-order models . For Mefenamic Acid-d3, monitor isotopic integrity via LC-MS to confirm deuterium retention during degradation. Co-amorphous systems with sodium taurocholate (NaTC) can stabilize the deuterated form by suppressing recrystallization, as shown in milling-based co-formulation studies .

Q. What protocols are used to synthesize and characterize Mefenamic Acid-d3 with high isotopic purity?

  • Methodology : Deuteration typically involves catalytic exchange reactions using D₂O or deuterated solvents under controlled pH and temperature. Confirm isotopic purity (>98%) via mass spectrometry (ESI-MS) and nuclear magnetic resonance (¹H-NMR) to verify deuterium incorporation at the major site (C-3 position) . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess crystallinity and phase transitions .

Advanced Research Questions

Q. How can co-amorphous systems improve the dissolution kinetics of Mefenamic Acid-d3, and what factors influence their stability?

  • Methodology : Co-mill Mefenamic Acid-d3 with excipients like NaTC in a ball mill (e.g., 30 Hz for 60 min). Characterize amorphous state via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to detect hydrogen bonding. Dissolution studies in simulated gastric fluid (pH 1.2) should show instant release (e.g., >95% in 180 s) compared to crystalline forms . Stability is influenced by moisture content (<1% w/w) and glass transition temperature (Tg), monitored over 6 months under ICH storage conditions (25°C/60% RH) .

Q. What experimental designs optimize the degradation of Mefenamic Acid-d3 in aqueous environments, and how do kinetic models explain pathway dominance?

  • Methodology : Use response surface methodology (RSM) with central composite design to optimize Advanced Oxidation Processes (AOPs) like photo-Fenton reactions. Variables include H₂O₂ concentration, Fe²⁺/oxalate ratios, and UV intensity. Pseudo-first-order kinetics dominate under acidic conditions (pH 3.0), while hydroxyl radical (•OH) pathways are confirmed via scavenger experiments (e.g., tert-butanol) . LC-MS/MS identifies degradation byproducts (e.g., quinone imines) to map reaction pathways .

Q. How do polymorphic variations in Mefenamic Acid-d3 affect its COX-1/COX-2 inhibition efficacy, and what computational tools predict these interactions?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of COX-1 (PDB: 3N8X) and COX-2 (PDB: 5KIR). Compare binding affinities (ΔG) of deuterated vs. non-deuterated forms. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) using human recombinant COX isoforms . Differential scanning calorimetry (DSC) correlates polymorph stability (e.g., Form I vs. II) with inhibitory activity .

Q. What contradictions exist in thermal degradation data for Mefenamic Acid-d3, and how can they be resolved methodologically?

  • Methodology : Conflicting reports on Gibbs free energy (ΔG) of thermal decomposition (e.g., 131.01 kJ/mol vs. lower values) may arise from differences in sample preparation (crystalline vs. amorphous) or DSC heating rates. Replicate studies using standardized protocols (e.g., 10°C/min under N₂ atmosphere) and compare with computational predictions via density functional theory (DFT) . Synchrotron XRD can resolve phase transitions during degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.